molecular formula C11H13N3S B566430 4-Piperazin-1-yl-1,3-benzothiazole CAS No. 105685-43-6

4-Piperazin-1-yl-1,3-benzothiazole

Cat. No.: B566430
CAS No.: 105685-43-6
M. Wt: 219.306
InChI Key: SBFDRFAVCUTPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperazin-1-yl-1,3-benzothiazole: is a hybrid compound that combines the structural features of benzothiazole and piperazine. This compound is known for its significant biological activities and is widely studied in medicinal chemistry. It exhibits a range of pharmacological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Multi-step Synthesis: The synthesis of 4-Piperazin-1-yl-1,3-benzothiazole typically involves a multi-step procedure.

    Electrosynthesis: Another method involves the electrosynthesis of benzothiazole derivatives via C–H thiolation.

Industrial Production Methods:

    Catalytic Methods: Industrial production often employs catalytic methods using immobilized piperazine on nano-ZnO-sulfuric acid as a powerful catalyst.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    Benzoxazole,4-(1-piperazinyl)-: Similar in structure but contains an oxygen atom in place of sulfur.

    Benzimidazole,4-(1-piperazinyl)-: Contains an imidazole ring instead of a thiazole ring.

Uniqueness:

Properties

CAS No.

105685-43-6

Molecular Formula

C11H13N3S

Molecular Weight

219.306

IUPAC Name

4-piperazin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C11H13N3S/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2

InChI Key

SBFDRFAVCUTPAM-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C3C(=CC=C2)SC=N3

Synonyms

Benzothiazole, 4-(1-piperazinyl)- (9CI)

Origin of Product

United States

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